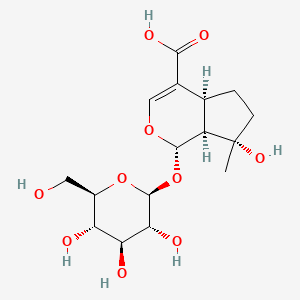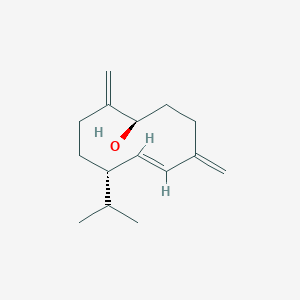![molecular formula C32H19Cu2N7Na2O14S4 B12384119 dicopper;disodium;4-oxido-7-[[5-oxido-6-[(2-oxido-5-sulfamoylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-3-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12384119.png)
dicopper;disodium;4-oxido-7-[[5-oxido-6-[(2-oxido-5-sulfamoylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-3-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicopper;disodium;4-oxido-7-[[5-oxido-6-[(2-oxido-5-sulfamoylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-3-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonate is a complex compound that features a dicopper core and multiple sulfonate and diazenyl functional groups
Vorbereitungsmethoden
The synthesis of dicopper;disodium;4-oxido-7-[[5-oxido-6-[(2-oxido-5-sulfamoylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-3-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonate typically involves the following steps:
Formation of the diazenyl groups: This step involves the diazotization of sulfanilic acid derivatives, followed by coupling with naphthalenesulfonic acid derivatives.
Copper incorporation: The dicopper core is introduced through a reaction with copper salts, such as copper sulfate, under controlled conditions.
Final assembly: The final compound is assembled by combining the diazenyl-functionalized naphthalenes with the dicopper core in the presence of disodium salts to ensure solubility and stability.
Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Dicopper;disodium;4-oxido-7-[[5-oxido-6-[(2-oxido-5-sulfamoylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-3-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the copper centers, leading to the formation of higher oxidation state copper species.
Reduction: Reduction reactions can occur at the diazenyl groups, converting them to amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Dicopper;disodium;4-oxido-7-[[5-oxido-6-[(2-oxido-5-sulfamoylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-3-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonate has several scientific research applications:
Catalysis: The dicopper core can act as a catalyst in various organic transformations, including oxidation and coupling reactions.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as conductive polymers and nanocomposites.
Biological Studies: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mimetics and as a potential therapeutic agent.
Environmental Chemistry: Its catalytic properties can be harnessed for environmental applications, such as pollutant degradation and water treatment.
Wirkmechanismus
The mechanism of action of dicopper;disodium;4-oxido-7-[[5-oxido-6-[(2-oxido-5-sulfamoylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-3-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonate involves several key steps:
Copper centers: The dicopper core can facilitate electron transfer reactions, making it an effective catalyst.
Diazenyl groups: These groups can participate in redox reactions, contributing to the compound’s overall reactivity.
Sulfonate groups: These groups enhance the compound’s solubility and stability, allowing it to function effectively in aqueous environments.
The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with substrates through its copper centers and diazenyl groups to facilitate various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Dicopper;disodium;4-oxido-7-[[5-oxido-6-[(2-oxido-5-sulfamoylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-3-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonate can be compared with other similar compounds, such as:
Bis(μ-oxo)dicopper complexes: These compounds also feature a dicopper core but differ in their ligand environment and reactivity.
Copper phthalocyanines: These compounds have a copper center coordinated to a phthalocyanine ligand, offering different electronic properties and applications.
Copper-amine complexes: These complexes feature copper coordinated to amine ligands, providing a different set of reactivity and stability characteristics.
The uniqueness of this compound lies in its combination of diazenyl and sulfonate groups, which confer specific solubility, stability, and reactivity properties not found in other dicopper complexes.
Eigenschaften
Molekularformel |
C32H19Cu2N7Na2O14S4 |
|---|---|
Molekulargewicht |
1026.9 g/mol |
IUPAC-Name |
dicopper;disodium;4-oxido-7-[[5-oxido-6-[(2-oxido-5-sulfamoylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-3-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C32H25N7O14S4.2Cu.2Na/c33-54(44,45)19-3-7-25(40)23(13-19)36-38-29-27(56(48,49)50)11-15-9-17(1-5-21(15)31(29)42)35-18-2-6-22-16(10-18)12-28(57(51,52)53)30(32(22)43)39-37-24-14-20(55(34,46)47)4-8-26(24)41;;;;/h1-14,35,40-43H,(H2,33,44,45)(H2,34,46,47)(H,48,49,50)(H,51,52,53);;;;/q;2*+2;2*+1/p-6 |
InChI-Schlüssel |
OHHRMPATRJSFJN-UHFFFAOYSA-H |
Kanonische SMILES |
C1=CC2=C(C(=C(C=C2C=C1NC3=CC4=CC(=C(C(=C4C=C3)[O-])N=NC5=C(C=CC(=C5)S(=O)(=O)N)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=CC(=C6)S(=O)(=O)N)[O-])[O-].[Na+].[Na+].[Cu+2].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















